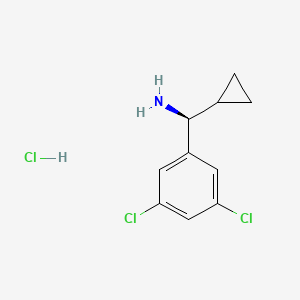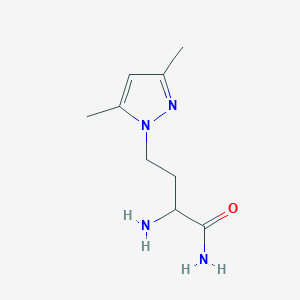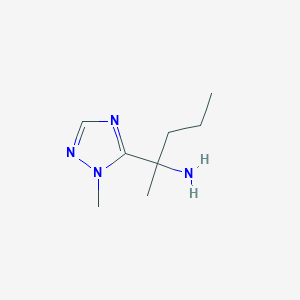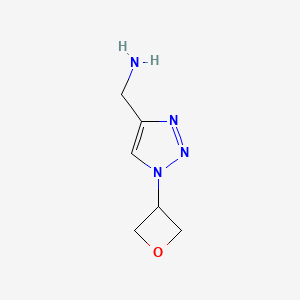![molecular formula C13H20N2O B13648670 (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide](/img/no-structure.png)
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide is a chiral amide compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide typically involves the coupling of (2R)-2-amino-3-methylbutanoic acid with (1R)-1-phenylethylamine. This reaction is often facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile under mild conditions to yield the desired amide .
Industrial Production Methods
Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide can undergo various chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, in the presence of a base like triethylamine.
Major Products
Hydrolysis: Carboxylic acid and amine.
Reduction: Primary amine.
Substitution: N-substituted derivatives.
Scientific Research Applications
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-3-methylbutanamide
- (1R)-1-phenylethylamine
- (2S)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide
Uniqueness
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomers and diastereomers. This uniqueness makes it a valuable compound in asymmetric synthesis and chiral recognition studies .
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-methyl-N-[(1R)-1-phenylethyl]butanamide |
InChI |
InChI=1S/C13H20N2O/c1-9(2)12(14)13(16)15-10(3)11-7-5-4-6-8-11/h4-10,12H,14H2,1-3H3,(H,15,16)/t10-,12-/m1/s1 |
InChI Key |
IBMJEJFJDQFSCM-ZYHUDNBSSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)[C@@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)


![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
![4',4''',4''''',4'''''''-Methanetetrayltetrakis(2-fluoro-[1,1'-biphenyl]-4-amine)](/img/structure/B13648646.png)




